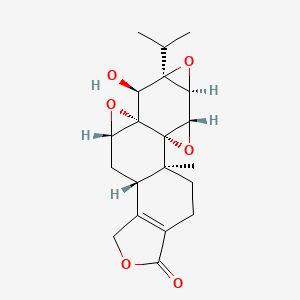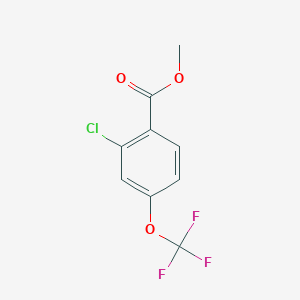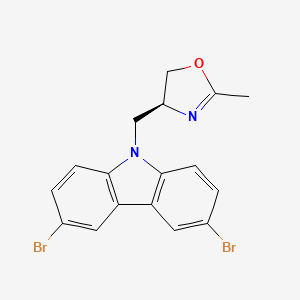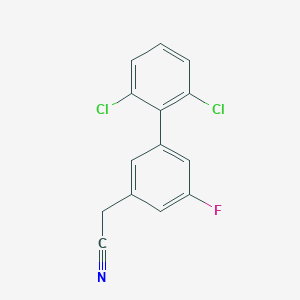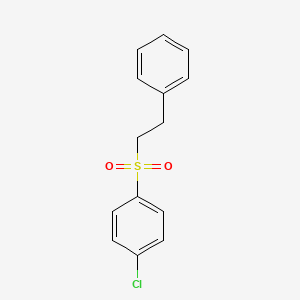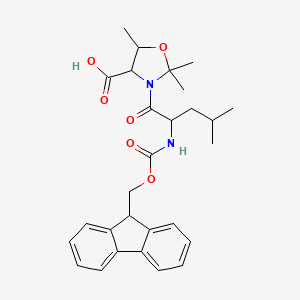
(4S,5R)-3-(Fmoc-Leu)-2,2,5-trimethyl-oxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research applications. It is a modified amino acid sequence that includes a fluoromethoxycarbonyl (Fmoc) protecting group, leucine (Leu), threonine (Thr), and a pseudo-proline (Psi(Me,Me)pro) residue. This compound is particularly valuable in peptide synthesis and structural studies due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the removal of the Fmoc protecting group and coupling of the next amino acid. The pseudo-proline residue is introduced to enhance the solubility and stability of the peptide during synthesis.
Industrial Production Methods
Industrial production of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反应分析
Types of Reactions
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Cleavage: Removal from the solid support using acidic conditions, typically trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Cleavage: TFA with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification.
科学研究应用
Chemistry
In chemistry, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is used in the synthesis of complex peptides and proteins. Its unique structure helps in studying peptide folding and stability.
Biology
In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate relationships. It serves as a model peptide for studying the effects of pseudo-proline residues on peptide conformation.
Medicine
In medicine, Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is explored for its potential in drug development, particularly in designing peptide-based therapeutics with improved stability and bioavailability.
Industry
Industrially, this compound is used in the production of custom peptides for research and development. It is also employed in the development of diagnostic assays and biosensors.
作用机制
The mechanism of action of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH involves its incorporation into peptide chains, where it influences the overall structure and stability of the peptide. The pseudo-proline residue induces conformational constraints, promoting specific folding patterns. This can affect the peptide’s interaction with molecular targets, such as enzymes or receptors, thereby modulating its biological activity.
相似化合物的比较
Similar Compounds
Fmoc-Leu-Thr-OH: Lacks the pseudo-proline residue, resulting in different folding properties.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OMe: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its reactivity and solubility.
Fmoc-Leu-Thr(Psi(Me,Me)pro)-NH2: Contains an amide group, which can alter its interaction with other molecules.
Uniqueness
Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its solubility and stability during synthesis. This makes it particularly valuable in the synthesis of long and complex peptides, where traditional amino acids may pose challenges.
属性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJFZHIGWFIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
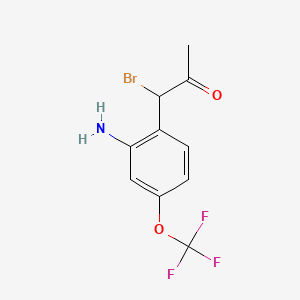
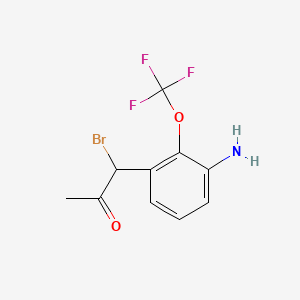
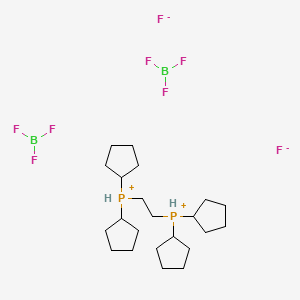
![3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14070670.png)
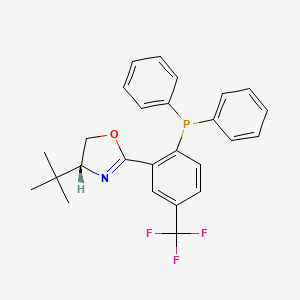



![Benzoic acid, 4,4'-[(6-ethoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis-](/img/structure/B14070720.png)
